

Theoretical Properties of 8-Methyloctadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methyloctadecanoyl-CoA

Cat. No.: B15550032

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of **8-Methyloctadecanoyl-CoA**, a branched-chain fatty acyl-coenzyme A. Due to the limited direct experimental data on this specific molecule, this document extrapolates its physicochemical properties, potential biochemical roles, and relevant experimental methodologies from closely related long-chain and branched-chain acyl-CoA esters. This guide is intended to serve as a foundational resource for researchers interested in the study of this and similar lipid molecules, offering insights into its potential metabolic fate, signaling functions, and the experimental approaches required for its investigation. All quantitative data are presented in structured tables, and hypothesized signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways.^[1] They are the activated forms of fatty acids, primed for enzymatic reactions such as beta-oxidation, elongation, desaturation, and incorporation into complex lipids.^[1] Beyond their metabolic functions, long-chain and very-long-chain acyl-CoAs have emerged as important signaling molecules, notably as ligands for nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPAR α).^[1]

Branched-chain fatty acids (BCFAs) and their corresponding CoA esters are a unique class of lipids found in various organisms, often as components of cell membranes where they influence fluidity and permeability.^{[2][3]} The presence of a methyl group along the acyl chain introduces steric hindrance and alters the molecule's physical properties compared to its straight-chain counterpart. **8-Methyloctadecanoyl-CoA**, the subject of this guide, is a C19 iso-fatty acyl-CoA. Understanding its theoretical properties is the first step toward elucidating its potential biological significance.

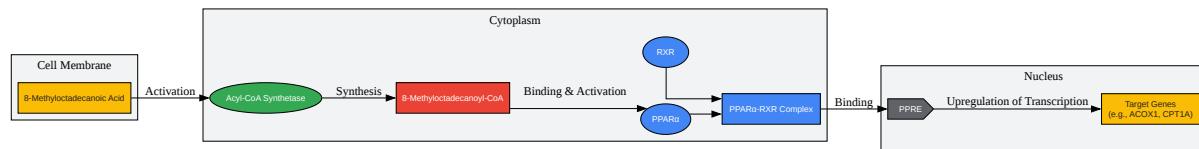
Physicochemical Properties (Theoretical)

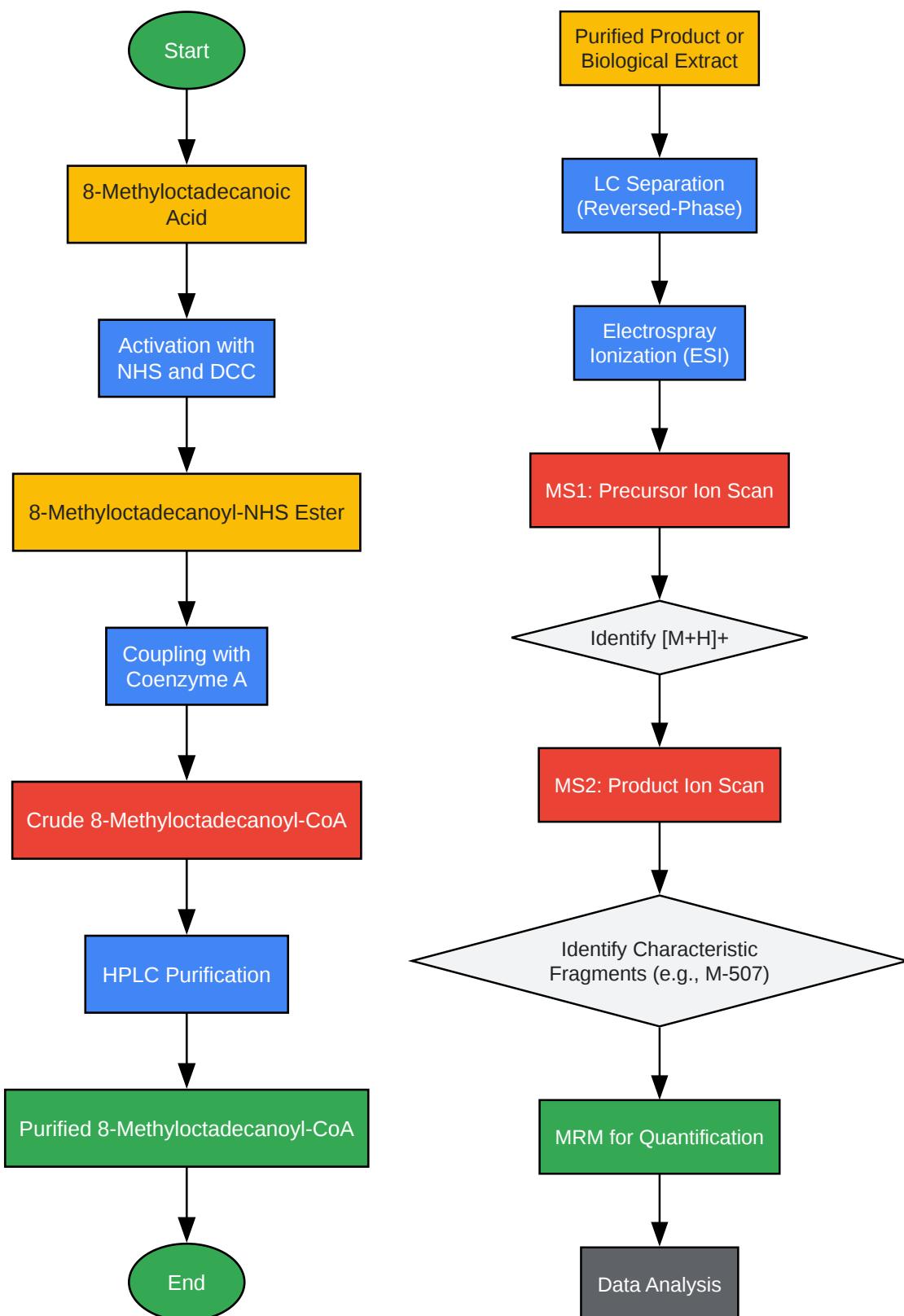
The precise physicochemical properties of **8-Methyloctadecanoyl-CoA** have not been experimentally determined. However, we can estimate these properties based on data from similar long-chain acyl-CoA molecules, such as nonadecanoyl-CoA (C19:0-CoA) and decanoyl-CoA (C10:0-CoA).^{[4][5][6]} The introduction of a methyl group at the 8-position is expected to slightly alter its properties compared to the straight-chain nonadecanoyl-CoA.

Property	Estimated Value for 8-Methyloctadecanoyl-CoA	Reference Compound(s) and Value(s)
Molecular Formula	C40H72N7O17P3S	Nonadecanoyl-CoA: C40H72N7O17P3S ^{[4][5]}
Molecular Weight	~1048.02 g/mol	Nonadecanoyl-CoA: 1048.02 g/mol ^[4]
Physical State	Predicted to be a powder or solid	Nonadecanoyl-CoA is a powder. ^[5]
Solubility	Slightly soluble in water; soluble in organic solvents like methanol and acetonitrile.	Long-chain acyl-CoAs are generally soluble in water and methanol. ^[7] Decanoyl-CoA is slightly soluble in water. ^[8]
pKa (Strongest Acidic)	~0.8	Decanoyl-CoA: 0.83 ^[9]
Physiological Charge	-4	Decanoyl-CoA: -4 ^[9]

Potential Biochemical Roles and Signaling Pathways

Based on the known functions of other branched-chain fatty acyl-CoAs, **8-Methyloctadecanoyl-CoA** is hypothesized to be involved in several key cellular processes.


Fatty Acid Metabolism


Like other acyl-CoAs, **8-Methyloctadecanoyl-CoA** is likely an intermediate in fatty acid metabolism. It would be synthesized from its corresponding fatty acid, 8-methyloctadecanoic acid, by an acyl-CoA synthetase. Its subsequent fate could involve:

- Beta-oxidation: Branched-chain fatty acids undergo oxidation, although the methyl group may require specific enzymatic steps to be bypassed.
- Incorporation into Complex Lipids: It could be incorporated into phospholipids, triglycerides, and wax esters, thereby influencing the properties of cellular membranes and lipid droplets.
- Elongation and Desaturation: It may serve as a substrate for further modification by elongase and desaturase enzymes.

Signaling Pathways

Very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for PPAR α .^[1] Activation of PPAR α leads to the upregulation of genes involved in fatty acid uptake and oxidation.^[10] It is therefore plausible that **8-Methyloctadecanoyl-CoA** acts as a PPAR α agonist.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. bocsci.com [bocsci.com]
- 6. Decanoyl-coa | C31H54N7O17P3S | CID 164800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for decanoyl-CoA (HMDB0304325) [hmdb.ca]
- 9. foodb.ca [foodb.ca]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Theoretical Properties of 8-Methyloctadecanoyl-CoA: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15550032#theoretical-properties-of-8-methyloctadecanoyl-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com